molecular formula C8H16ClNO4 B1384109 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride CAS No. 2059941-76-1

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride

Cat. No.: B1384109
CAS No.: 2059941-76-1
M. Wt: 225.67 g/mol
InChI Key: HNOBZYAIZYBBMQ-UHFFFAOYSA-N
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Description

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is an organic compound with the molecular formula C8H16ClNO4. It is a derivative of amino acids and is characterized by the presence of a butyl group attached to the nitrogen atom and a carboxymethyl group attached to the alpha carbon. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride typically involves the reaction of butylamine with chloroacetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: The reaction is carried out at a moderate temperature, typically around 60-80°C.

    Solvent: Aqueous or organic solvents such as ethanol or methanol are commonly used.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactant Mixing: Butylamine and chloroacetic acid are continuously fed into the reactor.

    Reaction Control: Temperature and pressure are carefully controlled to optimize the reaction rate.

    Product Isolation: The product is isolated through crystallization or extraction techniques.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

    Oxidation: Formation of butyl(carboxymethyl)amino acetic acid.

    Reduction: Formation of butyl(carboxymethyl)amino ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of amino acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl(carboxymethyl)amino]acetic acid hydrochloride
  • 2-[Propyl(carboxymethyl)amino]acetic acid hydrochloride
  • 2-[Methyl(carboxymethyl)amino]acetic acid hydrochloride

Uniqueness

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its ethyl, propyl, and methyl analogs. The butyl group increases the hydrophobicity of the compound, which can influence its solubility, reactivity, and interaction with biological molecules.

Properties

IUPAC Name

2-[butyl(carboxymethyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-2-3-4-9(5-7(10)11)6-8(12)13;/h2-6H2,1H3,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOBZYAIZYBBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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